(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
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Overview
Description
(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a complex organic compound that features a piperidine ring, a phenylsulfonyl group, and a pyridin-2-yloxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylsulfonyl group, and the attachment of the pyridin-2-yloxy group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Using it in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine derivatives, phenylsulfonyl compounds, and pyridin-2-yloxy derivatives
Uniqueness
The uniqueness of (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a novel synthetic molecule with potential therapeutic applications, particularly in the field of neuropharmacology. Its structural features suggest it may interact with various biological targets, including neurotransmitter receptors. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperidine ring substituted with a phenylsulfonyl group and a methanone moiety linked to a pyridine derivative, which is essential for its biological activity.
Neuropharmacological Activity
Research indicates that compounds similar to this compound exhibit significant neuroleptic properties. For instance, derivatives containing the piperidine moiety have been shown to act as potent antagonists at dopamine receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia .
Receptor Interactions
The compound likely interacts with several neurotransmitter systems:
- Dopamine Receptors : Compounds with similar structures have demonstrated high affinity for D2 and D3 receptors, suggesting potential antipsychotic effects.
- Serotonin Receptors : It may also act on 5-HT(2A) receptors, which are implicated in mood regulation and psychosis. Selective antagonism at these sites has been associated with reduced psychotic symptoms .
In Vivo Studies
- Neuroleptic Activity : A study involving related compounds demonstrated their ability to significantly reduce amphetamine-induced hyperactivity in rodent models, indicating potential efficacy as antipsychotic agents .
- Cognitive Enhancement : Another investigation highlighted the role of similar sulfonamide derivatives in enhancing cognitive functions in animal models of ADHD, pointing towards their utility in cognitive disorders .
In Vitro Assays
In vitro assays have shown that this compound exhibits low cytotoxicity while maintaining potent activity against various cell lines. The IC50 values for these assays were comparable to established neuroleptics, making it a promising candidate for further development .
Data Tables
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(18-7-6-8-19(17-18)29-22-11-4-5-14-24-22)25-15-12-21(13-16-25)30(27,28)20-9-2-1-3-10-20/h1-11,14,17,21H,12-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNXGELKWHYQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.